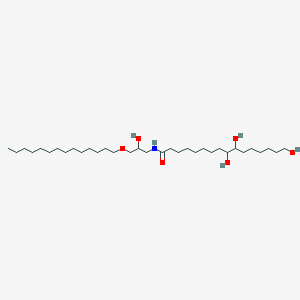

Ceramide HO3

Description

Properties

CAS No. |

131276-37-4 |

|---|---|

Molecular Formula |

C33H67NO6 |

Molecular Weight |

573.9 g/mol |

IUPAC Name |

9,10,16-trihydroxy-N-(2-hydroxy-3-tetradecoxypropyl)hexadecanamide |

InChI |

InChI=1S/C33H67NO6/c1-2-3-4-5-6-7-8-9-10-11-17-22-27-40-29-30(36)28-34-33(39)25-20-14-12-13-18-23-31(37)32(38)24-19-15-16-21-26-35/h30-32,35-38H,2-29H2,1H3,(H,34,39) |

InChI Key |

OCOAAZPOBSWYQB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCOCC(CNC(=O)CCCCCCCC(C(CCCCCCO)O)O)O |

Origin of Product |

United States |

Ceramide Biosynthesis and Metabolic Pathways Relevant to Ceramide Species

De Novo Synthesis Pathway of Ceramides (B1148491)

The de novo synthesis of ceramides is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum (ER). researchgate.netelifesciences.orgfrontiersin.org This pathway is the fundamental route for producing new ceramide molecules within the cell.

The first and rate-limiting step in de novo ceramide synthesis is the condensation of the amino acid L-serine with a fatty acyl-CoA, typically palmitoyl-CoA. researchgate.netfrontiersin.orgahajournals.org This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netacs.orgwikipedia.org The SPT complex in humans is a heterodimer, most commonly composed of SPTLC1 and SPTLC2 or SPTLC3 subunits, which form the catalytic core. wikipedia.orguniprot.orgnih.gov The composition of the SPT complex can influence its substrate preference for different fatty acyl-CoAs. uniprot.org The product of this initial condensation is 3-ketodihydrosphingosine (also known as 3-ketosphinganine). researchgate.netelifesciences.orgnih.gov The activity of SPT is tightly regulated, making it a critical control point for the entire sphingolipid biosynthesis pathway. ahajournals.orgacs.org

Following its formation, 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-ketodihydrosphingosine reductase, in a reaction that requires NADPH. elifesciences.orgfrontiersin.org The next crucial step is the N-acylation of sphinganine (B43673) to form dihydroceramide (B1258172). researchgate.netelifesciences.org This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS), which are also located in the endoplasmic reticulum. researchgate.netmolbiolcell.org

The final step in the de novo synthesis pathway is the conversion of dihydroceramide to ceramide. This is accomplished by the enzyme dihydroceramide desaturase (DEGS1), which introduces a critical trans double bond between carbons 4 and 5 of the sphinganine backbone. elifesciences.orgbiorxiv.orgrsc.org This desaturation step is what distinguishes ceramides from their dihydroceramide precursors and is crucial for the subsequent formation of complex sphingolipids and for many of the biological functions of ceramides. elifesciences.orgresearchgate.netnih.gov The activity of dihydroceramide desaturase is vital for maintaining the correct balance between dihydroceramides and ceramides, a balance that is essential for cellular health. rsc.orgresearchgate.net

The de novo synthesis pathway is subject to complex regulation at multiple enzymatic steps. As the rate-limiting enzyme, SPT is a primary point of control. ahajournals.orgnih.gov However, the ceramide synthase (CerS) enzymes also play a pivotal regulatory role. researchgate.netresearchgate.net In mammals, there are six different CerS isoforms (CerS1-6), each exhibiting a distinct preference for fatty acyl-CoAs of specific chain lengths. researchgate.netresearchgate.netuniprot.org This specificity is a key mechanism for generating the diverse range of ceramide species found in cells, each with potentially unique biological functions. uniprot.orguniprot.org For example, CerS1 shows high selectivity for stearoyl-CoA (C18:0), playing a significant role in skeletal muscle and brain. uniprot.org In contrast, CerS3 is crucial for the synthesis of the very long-chain ceramides essential for the skin's barrier function. uniprot.org The differential expression and regulation of these CerS enzymes in various tissues contribute to the tissue-specific profiles of ceramide species. researchgate.net

Desaturation of Dihydroceramide to Ceramide by Dihydroceramide Desaturase

Sphingomyelin (B164518) Hydrolysis Pathway

In addition to being synthesized de novo, ceramides can be rapidly generated through the hydrolysis of sphingomyelin, a major phospholipid component of cellular membranes, particularly the plasma membrane. wikipedia.orgcellphysiolbiochem.comwikipedia.org This pathway allows for a quick response to extracellular signals and cellular stress. mdpi.combiologists.com

The breakdown of sphingomyelin into ceramide and phosphocholine (B91661) is catalyzed by a group of enzymes called sphingomyelinases (SMases). cellphysiolbiochem.comwikipedia.orgoup.com These enzymes are classified based on their optimal pH for activity and include acid sphingomyelinase (ASM) and neutral sphingomyelinase (NSM). cellphysiolbiochem.comoup.compnas.org

Acid sphingomyelinase (ASM) is typically found in lysosomes but can be translocated to the outer leaflet of the plasma membrane in response to various stimuli, such as inflammatory cytokines or pathogens. cellphysiolbiochem.comoup.commdpi.com The activation of ASM leads to the generation of ceramide on the cell surface, where it can form platforms that facilitate signal transduction. cellphysiolbiochem.com

Neutral sphingomyelinase (NSM) enzymes, particularly NSM2, are primarily located at the inner leaflet of the plasma membrane. oup.comfrontiersin.org They are activated by a range of stimuli including oxidative stress and inflammatory mediators like TNF-α. pnas.orgdovepress.comahajournals.org The ceramide generated by NSM at the inner plasma membrane leaflet participates in intracellular signaling cascades. frontiersin.orgnih.gov Together, the regulated activation of ASM and NSM provides a rapid mechanism for increasing cellular ceramide levels to mediate responses like apoptosis, inflammation, and cell stress. mdpi.comdovepress.com

Compound Information Table

| Compound Name | Abbreviation | Role/Function |

| Ceramide | Cer | A family of lipid molecules composed of sphingosine (B13886) and a fatty acid; a key component of cell membranes and a signaling molecule. wikipedia.orgcreative-proteomics.com |

| Ceramide HO3 | - | A synthetic structural analogue of natural ceramides used in cosmetic applications. ulprospector.comulprospector.com |

| L-Serine | Ser | An amino acid that is a primary substrate for the de novo synthesis of ceramides. researchgate.netnih.gov |

| Palmitoyl-CoA | - | A common acyl-CoA substrate for the initial step of de novo ceramide synthesis. researchgate.netfrontiersin.org |

| 3-Ketodihydrosphingosine | KDS | The product of the initial condensation reaction in ceramide synthesis, catalyzed by SPT. elifesciences.orgresearchgate.net |

| Dihydrosphingosine | Sphinganine | An intermediate in the de novo pathway, formed by the reduction of 3-ketodihydrosphingosine. elifesciences.orgfrontiersin.org |

| Dihydroceramide | DHCer | The direct precursor to ceramide, formed by the N-acylation of sphinganine. researchgate.netelifesciences.org |

| Sphingomyelin | SM | A major phospholipid in cell membranes and a source of ceramide via the hydrolysis pathway. cellphysiolbiochem.comwikipedia.org |

| Phosphocholine | - | A product, along with ceramide, of sphingomyelin hydrolysis. cellphysiolbiochem.compnas.org |

Enzyme Information Table

| Enzyme Name | Abbreviation | Function | Pathway |

| Serine Palmitoyltransferase | SPT | Catalyzes the initial, rate-limiting step of de novo synthesis: the condensation of L-serine and a fatty acyl-CoA. researchgate.netahajournals.orgwikipedia.org | De Novo Synthesis |

| 3-Ketodihydrosphingosine Reductase | - | Reduces 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine). elifesciences.orgfrontiersin.org | De Novo Synthesis |

| Ceramide Synthase | CerS | A family of enzymes (CerS1-6) that acylate sphinganine to form dihydroceramide, with specificity for different fatty acid chain lengths. researchgate.netresearchgate.net | De Novo Synthesis |

| Dihydroceramide Desaturase | DEGS1 | Catalyzes the final step of de novo synthesis, introducing a double bond into dihydroceramide to form ceramide. elifesciences.orgbiorxiv.orgrsc.org | De Novo Synthesis |

| Acid Sphingomyelinase | ASM | Hydrolyzes sphingomyelin to ceramide and phosphocholine at an acidic pH, often in response to stress signals. cellphysiolbiochem.compnas.orgmdpi.com | Sphingomyelin Hydrolysis |

| Neutral Sphingomyelinase | NSM | Hydrolyzes sphingomyelin to ceramide and phosphocholine at a neutral pH, contributing to intracellular signaling. oup.compnas.orgfrontiersin.org | Sphingomyelin Hydrolysis |

Mechanisms of Sphingomyelin Breakdown and Ceramide Release

The hydrolysis of sphingomyelin, a major phospholipid component of the plasma membrane in eukaryotic cells, represents a critical pathway for generating ceramide. wikipedia.org This catabolic process is catalyzed by a family of enzymes known as sphingomyelinases (SMases). termedia.plmdpi.com The activation of these enzymes allows for a rapid increase in cellular ceramide concentrations, often in response to extracellular signals or cellular stress. termedia.plfrontiersin.org

There are different types of sphingomyelinases, categorized based on their optimal pH and location within the cell:

Acid Sphingomyelinase (aSMase): This enzyme functions optimally at an acidic pH and is primarily located in lysosomes. termedia.plmdpi.com It plays a key role in the breakdown of sphingomyelin that has been internalized into the lysosomal compartment. nih.gov

Neutral Sphingomyelinase (nSMase): Active at a neutral pH, nSMase is found associated with membranes, including the plasma membrane and the Golgi apparatus. termedia.plfrontiersin.org Its activation is often linked to cellular stress signals like tumor necrosis factor-α (TNF-α) and ionizing radiation, leading to ceramide generation directly at the cell membrane where it can participate in signaling cascades. wikipedia.orgnih.gov

The breakdown of sphingomyelin by these enzymes yields ceramide and phosphocholine. nih.gov This pathway is significant because it directly links the cell's external environment and plasma membrane events to the production of a potent bioactive lipid, implicating it in processes such as programmed cell death (apoptosis). wikipedia.orgcreative-proteomics.com

Salvage Pathway of Ceramide Formation

In addition to de novo synthesis and sphingomyelin hydrolysis, the salvage pathway is a major contributor to the cellular ceramide pool. wikipedia.orgfrontiersin.org This pathway is fundamentally a recycling mechanism, reutilizing sphingoid bases that are released from the breakdown of complex sphingolipids. wikipedia.orgnih.gov The salvage pathway is estimated to account for a substantial portion—from 50% to 90%—of total sphingolipid biosynthesis, highlighting its crucial role in maintaining cellular lipid homeostasis. wikipedia.orgnih.gov It involves the reacylation of sphingosine to form ceramide, effectively salvaging these building blocks for further use. nih.govnih.gov This process is essential for sustaining ceramide levels, especially under conditions of cellular stress or metabolic flux. creative-proteomics.com

Recycling of Sphingosine and Sphingosine-1-Phosphate (S1P)

The core of the salvage pathway is the recycling of sphingosine. Complex sphingolipids, including glycosphingolipids and sphingomyelin, are catabolized within the lysosomes by various hydrolytic enzymes. nih.govresearchgate.net This degradation process ultimately yields sphingosine, a long-chain amino alcohol. mdpi.comnih.gov This sphingosine can then be transported out of the lysosome to re-enter metabolic pathways at the endoplasmic reticulum or associated membranes. wikipedia.orgijbs.com

Sphingosine itself is at a critical metabolic juncture. It can be directly acylated to form ceramide, or it can be phosphorylated by sphingosine kinases (SphK) to produce sphingosine-1-phosphate (S1P). mdpi.comnih.gov S1P is another potent signaling molecule, often with functions opposing those of ceramide. mdpi.comnih.gov However, the S1P metabolic route is not a terminal one; S1P can be dephosphorylated back to sphingosine by S1P-specific phosphatases. mdpi.commdpi.com This dephosphorylation step makes S1P a reservoir for sphingosine, which can then be channeled back into the salvage pathway for ceramide synthesis. mdpi.comnih.gov This interplay ensures a dynamic regulation between the levels of pro-apoptotic ceramide and generally pro-survival S1P. mdpi.com

Contribution of Ceramide Synthases and Ceramidase to the Salvage Pathway

Two key enzyme families are central to the function and regulation of the salvage pathway: ceramide synthases (CerS) and ceramidases.

Ceramide Synthases (CerS): There are six distinct CerS isoforms in mammals (CerS1-6), located primarily in the endoplasmic reticulum. portlandpress.comnih.gov These enzymes catalyze the N-acylation of a sphingoid base (like sphingosine) with a fatty acyl-CoA to produce ceramide (or dihydroceramide in the de novo pathway). nih.govresearchgate.net In the context of the salvage pathway, CerS are responsible for trapping free sphingosine released from lysosomal degradation and converting it back into ceramide. wikipedia.orgnih.gov Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, leading to the generation of a diverse range of ceramide species. nih.gov

Ceramidases (CDases): These enzymes catalyze the reverse reaction of CerS; they hydrolyze the amide bond of ceramide to release sphingosine and a free fatty acid. nih.govijbs.com There are acid, neutral, and alkaline ceramidases with distinct subcellular localizations. Acid ceramidase, found in lysosomes, is particularly important for breaking down ceramide into sphingosine, which can then be salvaged. researchgate.netijbs.com Therefore, ceramidases are critical for initiating the recycling process and providing the substrate (sphingosine) for ceramide synthases in the salvage pathway. nih.govresearchgate.net

Ceramide Degradation and Turnover Mechanisms

The cellular concentration of ceramide is tightly controlled not only by its synthesis but also by its degradation and turnover. nih.govnih.gov The primary mechanism for ceramide degradation is its hydrolysis by ceramidases into sphingosine and a free fatty acid. researchgate.netcreative-proteomics.com This action terminates the direct signaling functions of ceramide and releases sphingosine, which can then be either recycled back into ceramide via the salvage pathway or directed toward a different metabolic fate. nih.govfrontiersin.org

A major route for the turnover of ceramide-derived sphingosine is its phosphorylation by sphingosine kinases to form S1P. mdpi.comcreative-proteomics.com S1P can act as a signaling molecule itself or be irreversibly degraded by the enzyme S1P lyase. mdpi.com This enzyme cleaves S1P into phosphoethanolamine and a long-chain aldehyde (hexadecenal), representing the only exit point from the sphingolipid metabolic pathway. mdpi.comnih.gov

Furthermore, ceramide can be metabolized into more complex sphingolipids, such as sphingomyelin or glucosylceramide, which serves as both a mechanism of turnover and a way to generate other structurally and functionally important lipids. nih.govresearchgate.net This constant flux through synthesis, conversion, and degradation pathways ensures that ceramide levels are appropriately maintained for cellular homeostasis. nih.govcreative-proteomics.com

Data Tables

Table 1: Key Enzymes in Ceramide Metabolism

| Enzyme | Function | Metabolic Pathway(s) |

|---|---|---|

| Sphingomyelinase (SMase) | Hydrolyzes sphingomyelin to ceramide and phosphocholine. termedia.plmdpi.com | Sphingomyelin Breakdown |

| Ceramide Synthase (CerS) | Acylates sphingosine to form ceramide. nih.govresearchgate.net | Salvage Pathway, De Novo Synthesis |

| Ceramidase (CDase) | Hydrolyzes ceramide to sphingosine and a fatty acid. nih.govijbs.com | Salvage Pathway, Ceramide Degradation |

| Sphingosine Kinase (SphK) | Phosphorylates sphingosine to form sphingosine-1-phosphate (S1P). mdpi.comnih.gov | Salvage Pathway, Ceramide Degradation |

| S1P Phosphatase | Dephosphorylates S1P to sphingosine. mdpi.commdpi.com | Salvage Pathway |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Ceramide | | this compound | | Dihydroceramide | | Fatty Acyl-CoA | | Glucosylceramide | | Hexadecenal | | Palmitoyl-CoA | | Phosphoethanolamine | | Phosphocholine | | Serine | | Sphinganine | | Sphingoid Base | | Sphingomyelin | | Sphingosine | | Sphingosine-1-Phosphate (S1P) |

Cellular and Subcellular Dynamics of Ceramides

Subcellular Localization and Compartmentalization of Ceramide Metabolism

The metabolism of natural ceramides (B1148491) is a highly compartmentalized process, occurring across various organelles, each with a specific role in the synthesis and modification of these crucial lipids.

Endoplasmic Reticulum (ER) as a Primary Site of Synthesis

The de novo synthesis of natural ceramides is initiated and completed in the endoplasmic reticulum (ER). guidetopharmacology.orgresearchgate.net This complex process involves several enzymatic steps, beginning with the condensation of serine and palmitoyl-CoA. guidetopharmacology.orgnih.gov The ER is not only a site of synthesis but also plays a crucial role in sensing ceramide levels; an imbalance can lead to ER stress, triggering cellular responses such as the unfolded protein response and apoptosis. researchgate.netrupress.org The ER membrane's composition itself can be influenced by ceramide levels, which in turn can affect processes like ER-associated degradation (ERAD) of misfolded proteins. escholarship.org

Golgi Apparatus for Further Sphingolipid Metabolism

Following their synthesis in the ER, natural ceramides are transported to the Golgi apparatus for further metabolism into more complex sphingolipids, such as sphingomyelin (B164518) and glucosylceramide. biologists.comrupress.org This transport is a critical step in maintaining cellular homeostasis, as the accumulation of ceramides in the ER can be toxic. rupress.orgplos.org The Golgi itself can be structurally and functionally affected by ceramide levels. For instance, an accumulation of short-chain ceramides can inhibit protein transport through the trans-Golgi network. biologists.com Fluorescently labeled synthetic ceramides are often used as markers to visualize the Golgi apparatus in cell biology studies, as they readily accumulate in this organelle. lumiprobe.comlumiprobe.com

Plasma Membrane as a Key Signaling Hub

The plasma membrane is a major site of ceramide action and regeneration. wikipedia.org Here, ceramides are key components of sphingomyelin and other complex sphingolipids that are integral to the structure of the lipid bilayer. wikipedia.org The hydrolysis of sphingomyelin by the enzyme sphingomyelinase in the plasma membrane can generate ceramide in response to extracellular signals, initiating signaling cascades involved in processes like apoptosis and inflammation. wikipedia.orgnih.gov Ceramides can also organize into "ceramide-rich platforms," which are specialized membrane domains that serve as hubs for signaling molecules. nih.govnih.gov

Mitochondrial and Lysosomal Pools of Ceramides

Mitochondria contain their own machinery for ceramide metabolism and can also receive ceramides from the ER. nih.govfrontiersin.org The accumulation of ceramides in the mitochondrial membrane is a significant event in the induction of apoptosis. nih.govresearchgate.net It is proposed that ceramides can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins. nih.govnih.gov

Lysosomes are acidic organelles central to the degradation and recycling of cellular components, including complex sphingolipids which are broken down to generate ceramides. researchgate.netnih.gov This lysosomal pool of ceramides can be further hydrolyzed to sphingosine (B13886) and recycled for the synthesis of new sphingolipids. pnas.org Dysregulation of lysosomal ceramide metabolism is associated with several lysosomal storage diseases. researchgate.netnih.gov Furthermore, ceramide levels can influence lysosomal biogenesis and exocytosis. plos.orgnih.gov

Mechanisms of Intracellular Ceramide Transport

The movement of ceramides between different cellular compartments is tightly regulated and occurs through both vesicular and non-vesicular transport mechanisms.

Vesicular Transport Systems

Vesicular transport is one of the pathways by which ceramides and other lipids are moved from their site of synthesis in the ER to other organelles like the Golgi apparatus and the plasma membrane. rupress.org This process involves the budding of small, membrane-bound vesicles from a donor compartment and their subsequent fusion with an acceptor compartment. While it is a fundamental mechanism for lipid trafficking, non-vesicular transport is also crucial for ceramide distribution. rupress.org

Data on Ceramide HO3

As the available data on this compound is limited to its function as a cosmetic ingredient, a data table detailing its specific cellular and subcellular dynamics cannot be generated. However, the following table summarizes the available information on this compound.

| Property | Description | Source(s) |

| INCI Name | Trihydroxypalmitamidohydroxypropyl Myristyl Ether | ulprospector.com |

| Type | Synthetic Ceramide Analogue | ulprospector.comulprospector.com |

| Primary Function | Reinforcement of the cutaneous barrier, cellular cohesion, and regulation of transepidermal water loss. | ulprospector.comscribd.com |

| Applications | Nutritive creams and emulsions, hair care products. | ulprospector.comcrodabeauty.com |

Protein-Mediated Transport, focusing on Ceramide Transfer Protein (CERT)

Ceramide, synthesized in the endoplasmic reticulum (ER), must be transported to the Golgi apparatus for conversion into sphingomyelin. pnas.org A primary mechanism for this intracellular journey is a non-vesicular pathway mediated by the Ceramide Transfer Protein (CERT), also known as Goodpasture antigen-binding protein (GPBP). pnas.orgnih.govmdpi.com CERT is a cytosolic protein that specifically extracts ceramide from the ER membrane and shuttles it to the trans-Golgi network. pnas.orgnih.govnumberanalytics.com

The function of CERT is dictated by its distinct domains: nih.gov

START (StAR-related lipid-transfer) domain: This C-terminal domain is responsible for recognizing and binding a single ceramide molecule within a hydrophobic cavity. pnas.org Crystal structures reveal that the specificity for ceramide's d-erythro stereoisomer is governed by a network of hydrogen bonds at the far end of this cavity. pnas.org The size and shape of the cavity also impose a limit on the length of the ceramide's acyl chain, with efficient transfer observed for ceramides with C14-C20 acyl chains. pnas.org

Pleckstrin Homology (PH) domain: This domain targets CERT to the Golgi by binding to phosphatidylinositol 4-phosphate (PI4P) on the Golgi membrane. numberanalytics.com

FFAT motif: A motif characterized by two phenylalanines (FF) in an acidic tract, it facilitates CERT's interaction with the ER-resident vesicle-associated membrane protein-associated proteins (VAP). nih.gov

Serine-repeat motif: Hyperphosphorylation of this region can down-regulate CERT's activity, providing a mechanism for cellular control over ceramide transport. nih.gov

The prevailing model suggests that CERT-mediated transport occurs at membrane contact sites, where the ER and Golgi are in close proximity, allowing for efficient, non-vesicular transfer of ceramide. nih.gov This protein is crucial for maintaining the cellular balance between pro-apoptotic ceramide and pro-growth sphingomyelin, making it a key regulator of cell fate. nih.gov

Below is a table summarizing the key domains of the CERT protein and their functions.

| Domain | Function | Interacting Partner(s) |

| START Domain | Binds and transfers ceramide. pnas.org | Ceramide |

| PH Domain | Targets the protein to the Golgi apparatus. numberanalytics.com | Phosphatidylinositol 4-phosphate (PI4P) |

| FFAT Motif | Mediates interaction with the ER. nih.gov | VAP (Vesicle-associated membrane protein-associated protein) |

| Serine-Repeat Motif | Regulates CERT activity through phosphorylation. nih.gov | Protein kinases |

Non-Vesicular Transport Mechanisms

While CERT-mediated transport is a major non-vesicular pathway in mammalian cells, it is not the only one. pnas.orgrupress.org Cells employ multiple strategies to move ceramides between organelles without the use of transport vesicles. numberanalytics.comontosight.ai These pathways are crucial for lipid homeostasis and are distinct from the vesicular transport that moves proteins and some lipids. nih.gov

In yeast, for example, ceramide transport from the ER to the Golgi can occur independently of COPII-coated vesicles, the machinery for vesicular transport. rupress.orgbiologists.com This transport is also insensitive to ATP depletion, a hallmark of non-vesicular mechanisms. rupress.org Studies in yeast have identified other proteins involved in non-vesicular ceramide transport, including:

Nvj2: A nuclear–vacuolar junction protein. researchgate.net

Tricalbins: Proteins that may facilitate transport at membrane contact sites. researchgate.net

Svf1: A lipocalin-like protein. researchgate.net

These alternative non-vesicular pathways highlight the complexity and robustness of intracellular lipid trafficking. researchgate.net The existence of multiple transport systems underscores the importance of precisely controlling the distribution of ceramides, which can act as both structural components of membranes and potent signaling molecules. nih.gov The limited ability of natural ceramides to spontaneously diffuse or flip between membrane leaflets makes these protein-facilitated transport mechanisms essential for their biological activity. nih.gov

Ceramide's Influence on Membrane Microdomains and Lipid Rafts

Ceramides are powerful modulators of the plasma membrane's physical properties and organization. nih.govmdpi.com They exert significant influence on specialized membrane microdomains known as lipid rafts—small, dynamic, and ordered platforms enriched in sphingolipids and cholesterol. mdpi.commskcc.org While ceramides are typically minor membrane constituents, their levels can increase dramatically in response to cellular stress or stimuli, often through the enzymatic activity of sphingomyelinases which hydrolyze sphingomyelin to generate ceramide. mdpi.comresearchgate.net

Formation of Ceramide-Rich Platforms (CRPs) and their Role in Cellular Processes

The generation of ceramide within lipid rafts triggers a profound structural reorganization. mskcc.orgresearchgate.net Due to their unique biophysical properties, including the ability to form strong intermolecular hydrogen bonds, newly formed ceramide molecules have a high propensity to self-associate. mdpi.comresearchgate.net This leads to the coalescence of small, pre-existing lipid rafts into larger, more stable, and highly ordered macrodomains known as ceramide-rich platforms (CRPs). mdpi.commskcc.orgresearchgate.net

These CRPs are not merely structural artifacts; they are critical signaling hubs involved in a multitude of cellular processes, including: nih.govnih.gov

Apoptosis: The clustering of death receptors like Fas (CD95) within CRPs is essential for the formation of the death-inducing signaling complex (DISC) and the subsequent activation of caspases. mskcc.orgnih.govpnas.org

Immune Response: CRPs can organize receptors and signaling molecules involved in immune cell activation and function. mdpi.com

Infection: Some pathogens exploit the formation of CRPs to facilitate their entry into host cells. pnas.org

By creating these platforms, ceramide effectively reorganizes the cell surface, concentrating specific proteins and lipids to amplify and facilitate signal transduction. nih.govphysiology.org

Modulation of Membrane Fluidity and Permeability by Ceramide Species

The introduction of ceramide into membranes significantly alters their biophysical properties, though the specific effects are complex and depend on the ceramide's molecular structure. nih.gov Key factors include the length and saturation of the ceramide's acyl chain. nih.govresearchgate.net

Membrane Fluidity: Generally, ceramides increase the order of lipid packing in membranes, leading to a decrease in fluidity. researchgate.net Saturated ceramides have a more pronounced ordering effect compared to their unsaturated counterparts. researchgate.net However, some studies have shown that ceramide generation can also lead to a more fluid environment under certain conditions, suggesting a complex interplay with other membrane components. researchgate.net

Membrane Permeability: Ceramides can increase membrane permeability. eur.nl Short-chain ceramides, in particular, have been shown to enhance the permeability of membranes to certain molecules. acs.org One proposed mechanism for increased permeability is the formation of transient, non-lamellar structures or defects in the bilayer caused by the accumulation of ceramide in one leaflet, leading to a surface area mismatch. nih.goveur.nl The formation of ceramide channels has also been suggested, although this remains a topic of debate. nih.gov

The table below illustrates how different ceramide characteristics can influence membrane properties.

| Ceramide Property | Effect on Membrane Fluidity | Effect on Membrane Permeability |

| Increased Concentration | Generally decreases fluidity by increasing lipid order. researchgate.net | Generally increases permeability. eur.nl |

| Saturated Acyl Chain | Stronger ordering effect, promoting gel-phase formation. researchgate.net | Contributes to altered packing and potential defects. nih.gov |

| Unsaturated Acyl Chain | Weaker ordering effect compared to saturated chains. researchgate.net | Less impact on permeability compared to saturated chains. |

| Short Acyl Chain | Can disrupt packing and increase fluidity in some contexts. acs.org | Can significantly increase permeability. acs.org |

Impact on Receptor Clustering and Signal Transduction Complex Formation

A primary function of ceramide-rich platforms is to act as scaffolds for the clustering of membrane receptors and the assembly of signaling complexes. mdpi.comphysiology.orgplos.org By causing small lipid rafts to fuse into larger CRPs, ceramide provides a mechanism for concentrating specific receptors, thereby dramatically increasing their local density. mdpi.commskcc.org

This clustering is a prerequisite for the effective transmission of signals for many receptor systems, including: mdpi.com

Death Receptors: As mentioned, receptors like Fas/CD95 and other members of the TNF receptor superfamily require aggregation within CRPs to efficiently initiate apoptotic signaling. mdpi.commskcc.orgphysiology.org This clustering facilitates the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases. physiology.org

T-cell and B-cell Receptors (TCR/BCR): The formation of signaling platforms is also implicated in the activation of lymphocytes. mdpi.comelifesciences.org

Other Receptors: This mechanism extends to a variety of other receptors, such as CD28, CD40, and growth factor receptors, where clustering within ceramide-rich domains modulates their signaling output. mdpi.com

The formation of CRPs can amplify signaling by several orders of magnitude. physiology.org It achieves this not only by concentrating activated receptors and their downstream effectors but also by potentially excluding inhibitory molecules from the signaling hub. physiology.org Therefore, ceramide's role is not typically that of a specific ligand in a linear pathway, but rather a master organizer of the membrane environment, profoundly influencing the efficiency and outcome of signal transduction events. researchgate.netphysiology.org

Molecular Mechanisms of Ceramide Action

Direct Protein Interactions of Ceramides (B1148491)

The direct interaction of ceramides with proteins is a key mechanism through which they exert their biological effects. This involves the binding of ceramides to specific proteins, leading to conformational changes and modulation of their activity.

Identification and Characterization of Ceramide-Binding Proteins (CBPs)

The identification of proteins that directly bind to ceramides is an ongoing area of research. Various techniques, such as photoaffinity labeling and ceramide-based affinity chromatography, have been employed to identify these ceramide-binding proteins (CBPs). qiagen.comnih.gov These studies have revealed a diverse range of proteins that interact with natural ceramides, suggesting a broad regulatory role for these lipids. However, there are no specific studies identifying or characterizing CBPs for the synthetic molecule Ceramide HO3.

Specific Examples of Ceramide-Binding Proteins

Research on natural ceramides has identified several key proteins that are directly regulated by ceramide binding. These include:

Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A): Natural ceramides can directly activate these protein phosphatases. ulprospector.comcreative-proteomics.com This activation is a critical step in many ceramide-mediated signaling pathways.

Protein Kinase C (PKC): Certain isoforms of PKC are known to be direct targets of natural ceramides, which can modulate their activity. mdpi.comnih.gov

Cathepsin D: This lysosomal aspartic protease has been shown to be a ceramide-binding protein.

Kinase Suppressor of Ras (KSR): Natural ceramides can bind to KSR, influencing the Ras-Raf-MAPK signaling pathway.

c-Raf1: This is another protein kinase in the MAPK pathway that has been identified as a direct target of natural ceramides. nih.gov

Voltage-Dependent Anion Channels (VDAC1/2): These mitochondrial outer membrane proteins have been shown to interact with natural ceramides, implicating ceramides in the regulation of mitochondrial function and apoptosis.

Hexokinases: These enzymes, involved in glucose metabolism, can also be regulated through interactions with natural ceramides at the mitochondrial membrane.

There is currently no scientific evidence to suggest that the synthetic compound this compound interacts with any of these specific proteins.

Conformational Changes and Activity Modulation of Target Proteins by Ceramide

The binding of natural ceramides to their target proteins can induce significant conformational changes, which in turn alters the protein's activity. For instance, the interaction can lead to the activation or inhibition of enzymes, or facilitate the recruitment of other signaling molecules. The precise nature of these conformational changes is specific to each ceramide-protein interaction. No studies have been published that describe conformational changes in proteins induced by this compound.

Ceramide-Mediated Signaling Cascades

Natural ceramides are well-established second messengers that can initiate and modulate a variety of intracellular signaling cascades, influencing cellular processes such as apoptosis, cell cycle arrest, and inflammation.

Activation of Ceramide-Activated Protein Phosphatases (CAPPs)

A major signaling pathway initiated by natural ceramides involves the activation of a family of protein phosphatases known as Ceramide-Activated Protein Phosphatases (CAPPs). ulprospector.comcreative-proteomics.com This family primarily includes PP1 and PP2A. creative-proteomics.com The activation of CAPPs by natural ceramides leads to the dephosphorylation and subsequent regulation of numerous downstream target proteins. The role of this compound in the activation of CAPPs has not been investigated.

Modulation of Protein Kinases (e.g., JNK, MAPK, AKT/PKB)

Natural ceramides play a complex role in modulating various protein kinase cascades:

JNK and MAPK Pathways: Natural ceramides are known to activate stress-activated protein kinase (SAPK) pathways, such as the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways. This activation is often associated with pro-apoptotic signaling.

AKT/PKB Pathway: Conversely, natural ceramides often inhibit the pro-survival phosphatidylinositol 3-kinase (PI3K)/AKT (also known as Protein Kinase B or PKB) signaling pathway.

These modulatory effects are central to the role of natural ceramides in determining cell fate. There is no available data on whether this compound can modulate the JNK, MAPK, or AKT/PKB signaling pathways.

Downstream Signaling Pathways and their Regulation

The generation of ceramide, either through de novo synthesis or the hydrolysis of sphingomyelin (B164518), triggers a cascade of downstream signaling events that ultimately dictate the cell's fate. nih.govqiagen.com Ceramide can directly or indirectly regulate the activity of numerous kinases, phosphatases, and transcription factors. nih.gov

Key downstream signaling pathways influenced by ceramide include:

Mitogen-Activated Protein Kinase (MAPK) Cascades: Ceramide is a known modulator of the MAPK pathways, including the c-Jun N-terminal kinase (JNK), p38-MAPK, and the extracellular signal-regulated kinase (ERK) pathways. physiology.org Activation of the JNK and p38-MAPK pathways by ceramide is often associated with pro-apoptotic and stress responses, while the effect on the ERK pathway can be inhibitory, thereby suppressing cell growth and survival signals. nih.gov

Protein Kinase C (PKC) Family: Ceramide can directly interact with and regulate specific isoforms of the Protein Kinase C family. For instance, ceramide has been shown to activate the atypical PKC isoform, PKCζ, which is involved in mediating apoptosis and cell cycle arrest. nih.govresearchgate.net Conversely, it can inhibit conventional and novel PKC isoforms. nih.gov

Akt/PKB Signaling Pathway: Ceramide often acts as an antagonist to the pro-survival Akt/PKB signaling pathway. It can inhibit Akt activation, leading to decreased cell survival and proliferation. researchgate.netresearchgate.net This inhibition can be mediated through the activation of protein phosphatases like Protein Phosphatase 2A (PP2A). researchgate.netresearchgate.net

Apoptotic Pathways: Ceramide is a potent inducer of apoptosis. It can promote the intrinsic apoptotic pathway by directly acting on mitochondria to facilitate the release of cytochrome c. cell-stress.com This can occur through the formation of ceramide channels in the outer mitochondrial membrane or by interacting with proteins like the voltage-dependent anion channel 2 (VDAC2) and the pro-apoptotic Bcl-2 family member, Bax. cell-stress.comportlandpress.com

Table 1: Key Downstream Effectors of Ceramide Signaling

| Effector Protein/Pathway | Effect of Ceramide Activation | Cellular Outcome | References |

| JNK/p38-MAPK | Activation | Apoptosis, Stress Response | physiology.org |

| ERK/MAPK | Inhibition | Inhibition of Cell Growth | nih.gov |

| PKCζ | Activation | Apoptosis, Cell Cycle Arrest | nih.govresearchgate.net |

| Akt/PKB | Inhibition | Decreased Cell Survival | researchgate.netresearchgate.net |

| PP2A | Activation | Dephosphorylation of pro-survival proteins (e.g., Akt) | researchgate.netresearchgate.net |

| Mitochondria (VDAC2, Bax) | Direct Interaction/Activation | Cytochrome c release, Apoptosis | cell-stress.comportlandpress.com |

Cross-talk and Balance with Other Sphingolipid Signaling Pathways (e.g., Sphingosine-1-Phosphate)

The cellular effects of ceramide are not determined in isolation but are intricately linked to the levels and activities of other bioactive sphingolipids, most notably sphingosine-1-phosphate (S1P). The balance between ceramide and S1P, often referred to as the "sphingolipid rheostat," is critical in determining cell fate. ijbs.comresearchgate.net

Antagonistic Relationship: Generally, ceramide and S1P exert opposing biological effects. While ceramide promotes apoptosis and cell cycle arrest, S1P is associated with cell survival, proliferation, and migration. ijbs.commdpi.com This antagonistic relationship is a key feature of the sphingolipid rheostat.

Metabolic Interconversion: Ceramide can be metabolized to sphingosine (B13886) by ceramidases, and sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P. mdpi.com Conversely, S1P can be dephosphorylated back to sphingosine, which can then be re-acylated to form ceramide. mdpi.com This metabolic interconversion allows for a dynamic regulation of the ceramide/S1P balance.

Signaling Pathway Crosstalk: The signaling pathways activated by ceramide and S1P often have opposing effects on common downstream targets. For example, ceramide-induced activation of JNK can be counteracted by S1P-mediated activation of the pro-survival ERK pathway. researchgate.net Furthermore, S1P can activate the Akt pathway, thereby opposing the inhibitory effects of ceramide on this pathway. mdpi.com

Table 2: Comparison of Ceramide and Sphingosine-1-Phosphate (S1P) Signaling

| Feature | Ceramide | Sphingosine-1-Phosphate (S1P) | References |

| Primary Cellular Roles | Apoptosis, Cell Cycle Arrest, Stress Response | Cell Survival, Proliferation, Migration | ijbs.commdpi.com |

| Effect on Akt Pathway | Inhibitory | Activating | researchgate.netresearchgate.netmdpi.com |

| Effect on ERK Pathway | Generally Inhibitory | Activating | nih.govresearchgate.net |

| Effect on JNK Pathway | Activating | Can counteract ceramide-induced activation | physiology.orgresearchgate.net |

| Receptor-Mediated Action | Primarily intracellular targets | Acts on cell surface G protein-coupled receptors (S1PRs) | mdpi.comscientificarchives.com |

The intricate crosstalk between ceramide and S1P signaling pathways ensures a tightly regulated cellular response to various stimuli. A shift in the balance of this rheostat towards ceramide accumulation can sensitize cells to apoptosis, while a shift towards S1P can promote cell survival and proliferation. researchgate.netmdpi.com This balance is crucial for normal physiological processes and its dysregulation is implicated in various diseases.

Role of Ceramides in Fundamental Cellular Processes Mechanistic Investigations

Regulation of Programmed Cell Death (Apoptosis) by Ceramide Species

The broader family of ceramides (B1148491) has been a subject of intense study in the context of apoptosis. These sphingolipids are known to act as pro-apoptotic messengers, capable of initiating a cascade of events leading to cell death. google.com The mechanisms are often multifaceted, involving direct effects on mitochondria, interactions with key regulatory proteins, and the activation of the caspase enzymatic cascade. google.com

However, a thorough investigation into the specific role of Ceramide HO3 in these processes reveals a significant void in scientific research. There is currently no available data to detail its specific mechanisms of action in apoptosis.

Mechanisms of Mitochondrial Outer Membrane Permeabilization and Cytochrome c Release

Mitochondria are central to the intrinsic pathway of apoptosis. The permeabilization of the outer mitochondrial membrane (MOMP) is a critical step, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. While some ceramides are known to form channels in the mitochondrial outer membrane, contributing to MOMP, there is no research to confirm or deny such a role for this compound.

Interaction with Pro-Apoptotic (Bax, BAD) and Anti-Apoptotic (Bcl-2) Proteins

The fate of a cell is often determined by the balance between pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2). Certain ceramides can influence this balance by promoting the activation and mitochondrial translocation of pro-apoptotic members or by inhibiting the function of anti-apoptotic proteins. The interaction of this compound with these key regulators of apoptosis has not been investigated.

Caspase Activation and its Role in Ceramide-Induced Apoptosis

The release of cytochrome c from the mitochondria typically leads to the formation of the apoptosome and the subsequent activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). This enzymatic cascade dismantles the cell in a controlled manner. The potential for this compound to trigger or modulate this caspase cascade remains an open question.

Interplay with p53 Pathways in Cell Fate Decisions

The tumor suppressor protein p53 is a master regulator of cell fate, capable of inducing cell cycle arrest or apoptosis in response to cellular stress. Some studies have shown a connection between p53 and ceramide metabolism, suggesting a complex interplay. However, the specific relationship and signaling crosstalk between p53 and this compound have not been explored.

Control of Cell Growth Arrest and Proliferation

In addition to their pro-apoptotic functions, ceramides are recognized for their ability to induce cell growth arrest, thereby controlling cellular proliferation. google.com This is often achieved by influencing key cell cycle regulators. While the general principle is established for the ceramide class, the specific effect of this compound on the cell cycle machinery and its potential to inhibit proliferation are unknown.

Modulation of Cellular Differentiation Processes

Cellular differentiation is a fundamental process by which cells become more specialized. Ceramides have been shown to play a role in the differentiation of various cell types. google.com For instance, in the context of skin, ceramides are essential for the proper differentiation of keratinocytes and the formation of the epidermal barrier. trea.com While this compound is used in cosmetic formulations to support the skin barrier, the underlying molecular mechanisms by which it might influence keratinocyte differentiation or other differentiation programs have not been scientifically documented. scribd.comscribd.com

Table of Research Findings on this compound's Cellular Roles

| Cellular Process | Specific Mechanism | Research Findings for this compound |

| Apoptosis | Mitochondrial Outer Membrane Permeabilization | No Data Available |

| Interaction with Bax/Bcl-2 Family Proteins | No Data Available | |

| Caspase Activation | No Data Available | |

| Interplay with p53 | No Data Available | |

| Cell Growth | Induction of Growth Arrest/Inhibition of Proliferation | No Data Available |

| Differentiation | Modulation of Cellular Differentiation | No Data Available |

Autophagy Regulation by Ceramide

Ceramides have emerged as critical regulators of autophagy, a cellular process essential for maintaining homeostasis by degrading and recycling cellular components. nih.gov They can induce autophagy through multiple mechanisms. One key pathway involves the inhibition of the Akt/PKB signaling pathway, which in turn can affect the activity of the mTORC1 complex, a central negative regulator of autophagy. nih.govpreprints.org By downregulating nutrient transporters, ceramide can mimic a state of nutrient deprivation, a potent trigger for autophagy. nih.govpreprints.org

Furthermore, ceramides can directly influence the core autophagic machinery. They have been shown to promote the dissociation of the Beclin 1:Bcl-2 complex. nih.gov This dissociation is a crucial step for the initiation of autophagosome formation. The mechanism often involves the c-Jun N-terminal kinase 1 (JNK1)-mediated phosphorylation of Bcl-2. nih.gov Research has also indicated that ceramide can increase the expression of Beclin 1 at the mRNA level, further promoting the formation of autophagic vacuoles. nih.govnih.gov Interestingly, specific ceramide species, such as C18-ceramide, have been implicated in mediating lethal mitophagy by acting as a receptor for LC3B-II on mitochondrial membranes, targeting damaged mitochondria for degradation. tandfonline.com

The role of ceramide in autophagy is complex, as it can lead to either cell survival (cytoprotective autophagy) or cell death (lethal autophagy), depending on the cellular context and the specific ceramide species involved. nih.govpreprints.org

Endoplasmic Reticulum (ER) Stress Response and Ceramide

The endoplasmic reticulum (ER) is a central site for lipid synthesis, including the de novo synthesis of ceramides. nih.govfrontiersin.org The accumulation of ceramides within the ER can disrupt its homeostasis and trigger the unfolded protein response (UPR), a collection of signaling pathways that are activated in response to ER stress. rupress.org Mechanistically, ceramide accumulation can alter the fluidity of the ER membrane, leading to a disruption in calcium homeostasis, a key event in the activation of the UPR. rupress.org

Recent studies have revealed a novel role for ceramide in mediating the transmission of ER stress between cells. rupress.org Under ER stress, cells can release ceramide, which is then transported by lipoproteins to neighboring cells. rupress.org This extracellular ceramide can then induce the UPR in the recipient cells by stimulating their own ceramide synthesis, creating a feedback loop that propagates the stress response. rupress.org This intercellular communication via ceramide has been implicated in a range of physiological and pathological conditions, including lipid accumulation and cell death. rupress.org The UPR is initially a protective response, but chronic or unresolved ER stress, often associated with elevated ceramide levels, can lead to apoptosis. nih.govnih.gov

Inflammation and Immune Signaling Pathways

Ceramides are potent bioactive lipids that play a central role in inflammation and immune signaling. creative-proteomics.comresearchgate.net They are involved in the activation of various immune cells, including macrophages and T-cells, and can modulate the release of pro-inflammatory cytokines. creative-proteomics.com One of the key mechanisms by which ceramides exert their pro-inflammatory effects is through the activation of transcription factors such as NF-κB and AP-1. creative-proteomics.comcreative-proteomics.com These transcription factors drive the expression of a wide array of genes involved in the inflammatory response, including cytokines like TNF-α and IL-6. creative-proteomics.com

Dysregulated ceramide metabolism is a hallmark of many chronic inflammatory and autoimmune diseases. creative-proteomics.comnih.gov For instance, in the context of obesity, the accumulation of ceramides in adipose tissue contributes to a state of chronic low-grade inflammation, which is a key driver of insulin (B600854) resistance. creative-proteomics.comnih.gov Ceramides can also mediate inflammatory responses in the vasculature, promoting endothelial dysfunction and the progression of atherosclerosis. creative-proteomics.com In neurodegenerative conditions like Alzheimer's disease, ceramide accumulation in the brain can activate microglia, the resident immune cells, leading to neuroinflammation and neuronal damage. creative-proteomics.com The specific roles of different ceramide species are also being elucidated; for example, reduced levels of C16-ceramide have been linked to increased neutrophil infiltration in models of colitis. nih.gov

Metabolic Homeostasis and Energy Regulation Mediated by Ceramides

Ceramides are increasingly recognized as critical mediators of metabolic homeostasis and energy regulation, with their accumulation often linked to metabolic diseases such as obesity and type 2 diabetes. nih.govjci.orgnih.gov These bioactive lipids influence a wide range of metabolic processes, from insulin signaling and glucose metabolism to mitochondrial function and lipid homeostasis. jci.orgnih.gov

One of the most well-documented roles of ceramides in metabolism is their antagonistic effect on insulin signaling. diabetesjournals.orgfrontiersin.org Elevated intracellular ceramide levels are a key factor in the development of insulin resistance in tissues like skeletal muscle, liver, and adipose tissue. frontiersin.org Ceramides can impair insulin signaling through several distinct mechanisms:

Inhibition of Akt/PKB: A primary target of ceramide action is the serine/threonine kinase Akt (also known as Protein Kinase B), a crucial node in the insulin signaling cascade. jci.orgijbs.com Ceramides can inhibit Akt activation through two main pathways. Firstly, they can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. jci.orgdiabetesjournals.orgijbs.com Secondly, ceramides can activate atypical protein kinase C zeta (PKCζ). diabetesjournals.orgijbs.com Activated PKCζ can phosphorylate the PH domain of Akt, preventing its recruitment to the plasma membrane and subsequent activation by insulin. diabetesjournals.org The relative importance of these two pathways can vary depending on the cell type and the abundance of caveolin-enriched membrane domains. diabetesjournals.org

Interference with IRS-1: In some cell types, such as hepatocytes, ceramide-activated protein kinase R (PKR) can phosphorylate Insulin Receptor Substrate 1 (IRS-1) at an inhibitory serine site, which prevents the binding of PI3K and downstream signaling. ijbs.com

GLUT4 Translocation: By impairing Akt activation, ceramides ultimately inhibit the translocation of the glucose transporter GLUT4 to the cell surface in muscle and adipose tissue, leading to reduced glucose uptake. ijbs.com

The accumulation of ceramides in metabolic tissues can be triggered by an excess of saturated fatty acids and pro-inflammatory cytokines, creating a vicious cycle that exacerbates insulin resistance. jci.orgfrontiersin.org

Mitochondria are central hubs for cellular energy production, and their dysfunction is a key feature of metabolic diseases. Ceramides have a profound impact on mitochondrial function and bioenergetics. frontiersin.orgresearchgate.net An accumulation of ceramides within mitochondria can impair their function through several mechanisms:

Electron Transport Chain (ETC) Disruption: Ceramides can directly interfere with the mitochondrial electron transport chain. frontiersin.orgpnas.org Studies have shown that specific ceramide species can inhibit the activity of ETC complexes, particularly complex III and complex IV. frontiersin.org This inhibition leads to reduced mitochondrial respiration, decreased ATP production, and an increase in the production of reactive oxygen species (ROS). researchgate.net Recent findings indicate that mitochondrial ceramide accumulation can lead to the depletion of coenzyme Q, further crippling the ETC. elifesciences.org

Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the outer mitochondrial membrane, increasing its permeability. frontiersin.orgnih.gov This can lead to the release of pro-apoptotic factors like cytochrome c, triggering the intrinsic pathway of apoptosis. frontiersin.org

Mitochondrial Dynamics and Mitophagy: Ceramides can influence mitochondrial dynamics (fission and fusion) and trigger mitophagy, the selective autophagic removal of damaged mitochondria. pnas.org While mitophagy is a crucial quality control mechanism, excessive ceramide-induced mitophagy can lead to a depletion of healthy mitochondria and cellular dysfunction. tandfonline.compnas.org

The impairment of mitochondrial function by ceramides contributes to the cellular lipotoxicity observed in obesity and type 2 diabetes, further linking these lipids to metabolic dysregulation. frontiersin.org

Modulation of Insulin Signaling Pathways

Regulation of Cell Migration and Adhesion

Ceramides play a complex role in the regulation of cell migration and adhesion, processes that are fundamental to development, immune responses, and cancer metastasis. ulprospector.commolbiolcell.org The effect of ceramides on these processes can be either pro- or anti-migratory, depending on the cell type, the specific ceramide species, and the cellular context.

Research has shown that ceramides generated at the plasma membrane can act as acute signaling effectors that regulate cell adhesion and migration. nih.govrutgers.edu For instance, under certain chemotherapeutic stresses, the generation of plasma membrane ceramide by neutral sphingomyelinase 2 (nSMase2) has been shown to launch an anti-adhesion and pro-migration signaling program. nih.govrutgers.edu This can occur through the dephosphorylation of proteins like ezrin, which links the actin cytoskeleton to the plasma membrane, thereby altering cell adhesion dynamics. grantome.com

Conversely, other studies have demonstrated that ceramides can inhibit cell adhesion. molbiolcell.org For example, treatment of cells with ceramide can inhibit integrin-mediated cell adhesion to extracellular matrix components like fibronectin and laminin. molbiolcell.org This can be achieved by inhibiting the proper glycosylation and trafficking of integrin receptors to the cell surface. molbiolcell.org In the context of cancer, increased ceramide levels have been correlated with poorly invasive phenotypes in some breast cancer cell lines, potentially through the activation of metalloproteinases that degrade the extracellular matrix in a way that ultimately reduces invasion. amegroups.org

The balance between ceramide and another sphingolipid, sphingosine-1-phosphate (S1P), is often seen as a rheostat that determines cell fate, including migration and invasion, with S1P generally promoting migration and ceramide having more context-dependent effects. amegroups.org

Advanced Research Methodologies and Experimental Models in Ceramide Studies

Lipidomics Approaches for Comprehensive Ceramide Profiling

Lipidomics, the large-scale study of lipids, has revolutionized our understanding of ceramide biology. caymanchem.comcreative-proteomics.com Advanced analytical platforms enable the detailed characterization of the complex ceramide landscape within cells and tissues.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of ceramides (B1148491) due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures. creative-proteomics.comrsc.org This technique separates individual ceramide species, including those with subtle structural differences, allowing for their precise identification and quantification. creative-proteomics.comnih.gov

Normal-phase liquid chromatography coupled with electrospray ionization mass spectrometry (NPLC-ESI-MS) has been successfully employed for the comprehensive quantification of ceramide species in biological samples like the human stratum corneum. nih.govresearchgate.net This method can detect a wide array of molecular species with high sensitivity. nih.gov Reversed-phase LC-MS/MS is also widely used and is effective for separating various ceramide types and obtaining compositional information. koreascience.krmdpi.com The optimization of LC-MS/MS methods, including the use of specific columns and mobile phases, allows for the rapid and reliable analysis of different ceramide classes. koreascience.kr

The power of LC-MS/MS lies in its ability to provide detailed structural information. For instance, in α-hydroxy fatty acid-ceramides, a characteristic loss of a water molecule from the protonated molecule is observed, which aids in their identification. capes.gov.br Furthermore, the development of methods using multiple reaction monitoring (MRM) allows for the simultaneous and highly sensitive quantification of multiple ceramide species in a single chromatographic run. nih.govphysiology.org

| Analytical Platform | Key Features | Application in Ceramide HO3 Studies |

| LC-MS/MS | High sensitivity and specificity; resolves complex mixtures. creative-proteomics.comrsc.org | Identification and quantification of various this compound species. creative-proteomics.comnih.gov |

| NPLC-ESI-MS | Comprehensive quantification of ceramide species. nih.govresearchgate.net | Profiling this compound in the stratum corneum. nih.gov |

| RPLC-QTOF-MS/MS | Identifies ceramides with different fatty acid and sphingoid bases. mdpi.com | Characterizing this compound profiles in different cell types. mdpi.com |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid composition of ceramides. creative-proteomics.comkarger.com Due to the low volatility of ceramides, derivatization is necessary to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) derivatives, before analysis. kiche.or.krnih.govresearchgate.net

GC-MS provides high separation efficiency and sensitivity, allowing for the structural characterization of individual ceramide species. researchgate.net The mass spectra generated by GC-MS contain fragment ions that are characteristic of both the fatty acid and the sphingoid base, enabling detailed structural elucidation. nih.govresearchgate.net This method has been successfully used to separate and identify synthetic ceramides containing 2-hydroxy acids. nih.gov Capillary GC columns have significantly improved the separation performance for ceramides. researchgate.net

Stable isotope tracers, in conjunction with LC-MS/MS, provide a dynamic view of ceramide metabolism. physiology.org By administering labeled precursors, such as [²H]water or [U-¹³C]serine, researchers can track the synthesis and turnover of ceramides in vivo. physiology.org This approach allows for the estimation of ceramide synthesis rates and can help determine the sources of fatty acids used in their production. physiology.org

Kinetic analysis using stable isotopes has revealed insights into the regulation of ceramide metabolism. nih.govnih.gov For example, studies have shown that tumor cells have a highly efficient pathway for synthesizing dihydroceramide (B1258172) and ceramide. nih.gov Computational modeling based on biochemical kinetics is also being used to understand the complex network of reactions in the ceramide de novo synthesis pathway. nih.gov

Single-cell lipidomics is an emerging field that enables the analysis of lipid composition, including ceramides, within individual cells. creative-proteomics.com This powerful technique provides insights into cellular heterogeneity and the specific roles of lipids in various cellular pathways. creative-proteomics.comacs.org By integrating mass spectrometry with methods like microfluidics or laser capture microdissection, researchers can isolate single cells for lipid analysis. creative-proteomics.com

Advances in ionization techniques, such as nanospray ionization, allow for the analysis of the minute quantities of lipids present in a single cell. creative-proteomics.com Single-cell lipidomics has the potential to dissect how ceramides are involved in processes like apoptosis and differentiation in specific cell types and to identify rare cell subpopulations with distinct lipid profiles. creative-proteomics.com

Ex Vivo and 3D Tissue Models

Human Skin Equivalent (HSE) Models with Inducible Ceramide Depletion for Lipid Research

The study of ceramides and their role in lipid biology has been significantly advanced by the development of sophisticated in vitro models that mimic human skin. Among these, Human Skin Equivalent (HSE) models with inducible ceramide depletion have emerged as powerful tools. researchgate.netqmul.ac.uksciencecast.orgnih.govresearchgate.net These models allow for the controlled and reversible manipulation of ceramide levels, providing valuable insights into the function of specific ceramides in skin barrier formation and maintenance. researchgate.netsciencecast.orgnih.gov

A key approach involves the use of human N/TERT keratinocytes engineered to express doxycycline-inducible short hairpin RNAs (shRNAs) that target specific ceramide synthase (CerS) enzymes. sciencecast.orgnih.govbiorxiv.org For instance, targeting CerS3, an enzyme crucial for the synthesis of ultra-long-chain ceramides, allows researchers to create a tunable model of lipid deficiency. sciencecast.orgnih.govresearchgate.net When these engineered keratinocytes are used to construct 3D HSEs, the addition of doxycycline (B596269) induces the knockdown of CerS3, leading to a significant reduction in specific ceramide classes and a shift in ceramide chain length. researchgate.netsciencecast.orgnih.gov

Despite the reduction in key ceramides, these HSE models with induced CerS3 knockdown still display normal stratification and terminal differentiation of the epidermis. researchgate.netsciencecast.orgnih.gov However, a notable decrease in the staining of polar lipids is observed, confirming the successful disruption of the lipid barrier. researchgate.netsciencecast.orgnih.gov Lipidomic analysis through mass spectrometry provides detailed quantitative data on the specific changes in the ceramide profile, revealing a significant depletion of various ceramide species and a shift from long-chain to shorter-chain ceramides. researchgate.netqmul.ac.uk

One of the significant advantages of these inducible models is the reversibility of the knockdown. researchgate.netsciencecast.orgnih.gov Upon the removal of doxycycline, CerS3 expression can be restored, allowing for the study of lipid barrier recovery and repair processes. researchgate.netsciencecast.orgnih.gov This feature makes these HSEs invaluable for investigating the dynamics of lipid metabolism and for testing the efficacy of therapeutic compounds aimed at restoring barrier function. researchgate.netqmul.ac.uk These models effectively replicate mild forms of lipid deficiency, such as that seen in dry skin conditions. researchgate.net

Table 1: Characteristics of Inducible CerS3 Knockdown in HSE Models

| Feature | Observation in CerS3 Knockdown HSEs | Reference |

| Genetic Modification | N/TERT keratinocytes with doxycycline-inducible CerS3 shRNA. | sciencecast.orgnih.gov |

| Epidermal Structure | Normal stratification and terminal differentiation. | researchgate.netsciencecast.orgnih.gov |

| Lipid Composition | Reduced polar lipid content (Nile Red staining). | researchgate.netsciencecast.orgnih.gov |

| Ceramide Profile | Significant reduction in specific ceramide classes. | researchgate.netsciencecast.orgnih.gov |

| Shift from long-chain to shorter-chain ceramides. | researchgate.netqmul.ac.uk | |

| Reversibility | CerS3 knockdown is reversible upon doxycycline removal. | researchgate.netsciencecast.orgnih.gov |

| Application | Studying lipid barrier damage, recovery, and repair. | researchgate.netqmul.ac.uksciencecast.orgnih.gov |

| Modeling mild lipid deficiency conditions like dry skin. | researchgate.net |

Biochemical and Enzymatic Assay Development for Ceramide Pathways

The elucidation of ceramide metabolic pathways relies on the development and application of precise biochemical and enzymatic assays. These assays are fundamental for measuring the activity of enzymes involved in ceramide synthesis and degradation, thereby providing insights into their regulatory mechanisms.

Ceramide Synthase Activity Assays

Ceramide synthase (CerS) enzymes are central to ceramide production, catalyzing the N-acylation of a sphingoid base with a fatty acyl-CoA. embopress.org Several assay methods have been developed to quantify CerS activity, each with its own advantages and limitations.

One common method involves the use of fluorescently labeled substrates, such as NBD-sphinganine. nih.govresearchgate.net This assay allows for the detection of endogenous CerS activity in cell or tissue homogenates. nih.govresearchgate.net The fluorescent product, NBD-ceramide, can be separated by thin-layer chromatography (TLC) and quantified. researchgate.net This method is considered safer and less bureaucratic than assays using radioactive substrates. nih.gov The Michaelis-Menten constant (Km) for NBD-sphinganine has been shown to be similar to that of unlabeled sphinganine (B43673), indicating its suitability as a substrate. nih.govresearchgate.net

Another widely used technique is based on liquid chromatography-mass spectrometry (LC-MS/MS). nih.govbiomolther.org This highly sensitive and specific method can measure the formation of ceramide products from unlabeled or isotopically labeled substrates. For instance, cell lysates can be incubated with a specific fatty acid-CoA and sphinganine, and the resulting ceramide product is quantified by LC-MS/MS. biomolther.orgacs.org This approach allows for the analysis of specific ceramide species with different fatty acyl chain lengths.

A continuous spectrophotometric assay offers a real-time measurement of CerS activity. embopress.org This method monitors the release of Coenzyme A (CoA-SH) from the acyl-CoA substrate. The released CoA-SH reacts with 5,5′-dithiobis-2-nitrobenzoic acid (DTNB) to produce a colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured by its absorbance at 412 nm. embopress.org

Radioactive assays, using substrates like tritiated sphinganine or 14C-labeled fatty acids, have also been traditionally employed. nih.govaacrjournals.org These methods involve the separation of the radiolabeled ceramide product by TLC and its quantification by scintillation counting. nih.gov

Table 2: Comparison of Ceramide Synthase Activity Assays

| Assay Type | Principle | Substrates | Detection Method | Advantages | Disadvantages | Reference |

| Fluorescent Assay | Formation of a fluorescent ceramide product. | NBD-sphinganine, fatty acyl-CoA. | TLC and fluorescence imaging. | Safer than radioactive methods, accessible. | Potential for substrate interference. | nih.govresearchgate.net |

| LC-MS/MS Assay | Separation and quantification of ceramide product by mass. | Sphinganine, fatty acyl-CoA. | Liquid chromatography-mass spectrometry. | High sensitivity and specificity, can measure specific species. | Requires specialized equipment. | nih.govbiomolther.org |

| Spectrophotometric | Measures release of CoA-SH from acyl-CoA. | Sphinganine, fatty acyl-CoA, DTNB. | Spectrophotometry (absorbance at 412 nm). | Continuous, real-time measurement. | Can be less sensitive than other methods. | embopress.org |

| Radioactive Assay | Formation of a radiolabeled ceramide product. | [3H]sphinganine or [14C]fatty acid, fatty acyl-CoA. | TLC and scintillation counting. | High sensitivity. | Use of radioactive materials. | nih.govaacrjournals.org |

Photoaffinity Labeling and Affinity Purification for Ceramide-Binding Protein Identification

Identifying the proteins that interact with ceramides is crucial for understanding their signaling functions. Photoaffinity labeling and affinity purification are powerful techniques used to capture and identify these ceramide-binding proteins. nih.govresearchgate.netresearchgate.net

Photoaffinity labeling utilizes synthetic ceramide analogs that are both photoactivatable and contain a "clickable" group. nih.govcell-stress.com A common example is pacCer, a photoactivatable and clickable ceramide analog. nih.gov This bifunctional molecule can be incorporated into cells or cellular fractions. Upon UV irradiation, the photoactivatable group forms a covalent bond with nearby proteins. The "clickable" alkyne group then allows for the attachment of a reporter tag, such as biotin (B1667282) or a fluorophore, via a click chemistry reaction. nih.gov

Once biotinylated, the ceramide-protein complexes can be isolated from the complex cellular proteome using affinity purification. nih.gov This is typically achieved by incubating the cell lysate with NeutrAvidin or streptavidin-coated beads, which specifically bind to the biotin tag. nih.gov After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry. nih.govcell-stress.com

This approach has successfully identified several known and novel ceramide-binding proteins, including the ceramide transfer protein (CERT) and the CERT-related steroidogenic acute regulatory protein D7 (StarD7). nih.gov It has also been used to identify mitochondrial ceramide binding proteins like the voltage-dependent anion channels VDAC1 and VDAC2. cell-stress.com Earlier studies employed radioiodinated photoaffinity labeling analogs of ceramide, such as [125I]TID-ceramide, to identify targets like protein kinase c-Raf. researchgate.netpnas.orgscispace.com

Affinity chromatography is another method used to isolate ceramide-binding proteins. In this technique, ceramide is immobilized on a solid support, such as Sepharose beads. researchgate.netjove.com A cell lysate is then passed through the column, and proteins that bind to the immobilized ceramide are retained. After washing, the bound proteins can be eluted and identified. This method was used to identify cathepsin D as a ceramide-binding protein. researchgate.netresearchgate.net A variation of this technique, called lipid vesicle-mediated affinity chromatography using magnetic activated cell sorting (LIMACS), uses lipid vesicles containing the target lipid (e.g., ceramide) to capture interacting proteins from a cell homogenate. jove.com

Genetic and Pharmacological Manipulation of Ceramide Metabolism

Altering the expression or activity of enzymes in the ceramide metabolic pathway through genetic and pharmacological means is a cornerstone of ceramide research. These manipulations allow scientists to investigate the specific roles of different enzymes and ceramide species in various cellular processes. nih.govbohrium.comfrontiersin.orgcambridge.org

Gene Knockdown/Knockout Models (e.g., CerS3 inducible knockdown)

Genetic manipulation, particularly through gene knockdown or knockout, provides a highly specific way to study the function of individual enzymes in ceramide metabolism. researchgate.netqmul.ac.uksciencecast.orgnih.govcambridge.orgacs.org As discussed in section 6.5.1, inducible knockdown models, such as the doxycycline-inducible shRNA-mediated knockdown of CerS3 in HSEs, offer precise temporal control over gene expression. researchgate.netqmul.ac.uksciencecast.orgnih.govresearchgate.net This allows for the investigation of both the effects of ceramide depletion and the subsequent recovery of the system. researchgate.netsciencecast.orgnih.gov

Beyond skin models, genetic manipulation in various cell lines and animal models has been instrumental in uncovering the roles of ceramides in other contexts. For example, knocking down the expression of dihydroceramide desaturase-1 (DES1), an enzyme that converts dihydroceramide to ceramide, in the liver and fat tissues of mice resulted in improved glucose metabolism. acs.org Similarly, adipose tissue-specific reduction in ceramide accumulation through the inhibition of serine palmitoyltransferase 2 (SPT2) or overexpression of acid ceramidase (ASAH1) has been shown to increase glucose uptake in adipose tissue. frontiersin.org These genetic models have been crucial in linking ceramide metabolism to metabolic diseases. frontiersin.orgcambridge.orgacs.org

The use of CRISPR-Cas9 gene-editing technology has further enhanced the ability to precisely modify genes encoding enzymes involved in ceramide metabolism, offering promising avenues for future research. creative-proteomics.com

Application of Enzyme Inhibitors and Activators in Research

Pharmacological agents that inhibit or activate specific enzymes in the ceramide pathway are invaluable research tools. nih.govjci.orgnih.govresearchgate.netmdpi.com These small molecules can be used to acutely manipulate ceramide levels and study the immediate consequences on cellular function.

Inhibitors:

Fumonisin B1 (FB1): A broad-spectrum inhibitor of ceramide synthases (CerS). acs.orgaacrjournals.org It is often used to demonstrate the involvement of de novo ceramide synthesis in a particular process.

Ceranib-2 and SACLAC: These are inhibitors of ceramidase, the enzyme that breaks down ceramide into sphingosine (B13886). mdpi.com Their application leads to an increase in cellular ceramide levels. mdpi.com

D-e-MAPP: An inhibitor of alkaline ceramidase that elevates endogenous ceramide levels. researchgate.net

HPP-12 (N-(4-hydroxyphenyl)retinamide or Fenretinide): This compound has been shown to increase ceramide levels, in part by activating de novo synthesis. aacrjournals.orgnih.gov

Activators: While specific activators are less common, some compounds can indirectly lead to the activation of ceramide-producing enzymes. For example, the P-glycoprotein antagonist SDZ PSC 833 was found to increase ceramide levels by activating SPT. aacrjournals.org Certain chemotherapeutic agents like paclitaxel (B517696) have also been shown to activate both SPT and CerS. nih.gov

The combined use of these pharmacological tools with genetic models allows for a comprehensive investigation of the complex regulation and function of ceramide metabolism in health and disease. nih.govfrontiersin.orgcambridge.orgresearchgate.net

Table 3: Examples of Pharmacological Modulators of Ceramide Metabolism

| Compound | Target Enzyme | Effect on Enzyme | Consequence on Ceramide Levels | Reference |

| Myriocin | Serine Palmitoyltransferase (SPT) | Inhibition | Decrease | frontiersin.orgnih.govmdpi.com |

| Fumonisin B1 | Ceramide Synthases (CerS) | Inhibition | Decrease | acs.orgaacrjournals.org |

| Ceranib-2 | Ceramidase | Inhibition | Increase | mdpi.com |

| SACLAC | Acid Ceramidase (aCDase) | Inhibition | Increase | mdpi.com |

| D-e-MAPP | Alkaline Ceramidase | Inhibition | Increase | researchgate.net |

| Fenretinide (4-HPR) | De novo synthesis pathway | Activation | Increase | aacrjournals.orgnih.gov |